6-methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one

Fragment-based drug discovery Hsp70 inhibitor Structural biology

6-Methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one (CAS 98213-64-0), also known as 4-Thio-6-azathymine, is a low-molecular-weight (143.17 g/mol) heterocyclic compound belonging to the 1,2,4-triazin-3-one family with a thioxo substituent at the 5-position. The compound has been structurally characterized by X-ray crystallography as a fragment ligand (PDB ligand code V8Q) bound to the bovine Hsc70 substrate-binding domain at 1.66 Å resolution.

Molecular Formula C4H5N3OS
Molecular Weight 143.17 g/mol
CAS No. 98213-64-0
Cat. No. B3060886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one
CAS98213-64-0
Molecular FormulaC4H5N3OS
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)NC1=S
InChIInChI=1S/C4H5N3OS/c1-2-3(9)5-4(8)7-6-2/h1H3,(H2,5,7,8,9)
InChIKeyFGZQRZAHVJVJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one (CAS 98213-64-0): Core Identity and Procurement-Relevant Characteristics


6-Methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one (CAS 98213-64-0), also known as 4-Thio-6-azathymine, is a low-molecular-weight (143.17 g/mol) heterocyclic compound belonging to the 1,2,4-triazin-3-one family with a thioxo substituent at the 5-position [1]. The compound has been structurally characterized by X-ray crystallography as a fragment ligand (PDB ligand code V8Q) bound to the bovine Hsc70 substrate-binding domain at 1.66 Å resolution [2]. Its unique tautomeric form—5-thioxo rather than 5-oxo—distinguishes it from the closely related nucleobase analog 6-azathymine (CAS 932-53-6) and imparts distinct hydrogen-bonding properties and protonation behavior [3]. The compound is commercially available from multiple suppliers in ≥95% purity and is catalogued in PubChem (CID 1383425) and ZINC (ZINC000001237630) [4].

Why Generic Substitution of 6-Methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one with Other 1,2,4-Triazine Analogs Fails: The Thioxo-vs-Oxo Differentiation


The 1,2,4-triazine-3-one scaffold supports a broad range of substituent patterns, but even a single atom exchange—thioxo (C=S) for oxo (C=O) at the 5-position—fundamentally alters the compound's physicochemical and biological properties. The target compound exists as a 5-thioxo tautomer, whereas the more widely available 6-azathymine (CAS 932-53-6) bears a 5-oxo group [1]. This substitution shifts the experimentally determined pKa of the core scaffold from 7.42 (6-methyl-1,2,4-triazine-3,5-dione, i.e., 6-azathymine) to approximately 6.33 (5-thioxo-1,2,4-triazin-3-one scaffold) [2]. The thioxo group also alters hydrogen-bond donor/acceptor geometry, as directly visualized in the high-resolution co-crystal structure with Hsc70 (PDB 7ODB) where the sulfur atom engages in distinct polar contacts within a deeply buried interdomain pocket [3]. Furthermore, enzyme substrate recognition is exquisitely sensitive to the oxo/thioxo identity: only thymidine phosphorylase (TP)—but not uridine phosphorylase (UP)—recognizes the 2-thio-6-azathymine scaffold, demonstrating that thioxo substitution redirects enzyme specificity [4]. Generic substitution of this compound with its 5-oxo analog (6-azathymine) or 3-thioxo isomer (6-methyl-3-thioxo-1,2,4-triazin-5-one) would therefore alter ionization state, binding-site engagement, and biological recognition—each with measurable consequences for assay reproducibility and target validation outcomes.

6-Methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one: Quantitative Differential Evidence for Scientific Procurement Decisions


X-Ray Crystallographic Binding-Mode Validation vs. Uncharacterized 5-Oxo and 3-Thioxo Analogs

The target compound has been directly visualized by X-ray crystallography bound to the bovine Hsc70 substrate-binding domain (PDB 7ODB, resolution 1.66 Å, R-Free 0.208), confirming a specific binding pose in a deeply buried interdomain pocket critical for allosteric communication between the nucleotide-binding and substrate-binding domains of Hsp70 proteins [1]. In contrast, the 5-oxo analog (6-azathymine, CAS 932-53-6) and the 3-thioxo isomer (6-methyl-3-thioxo-1,2,4-triazin-5-one, CAS 1566-32-1) lack any published co-crystal structure with this therapeutically relevant target, providing no experimentally validated binding-mode information for structure-guided optimization [2]. The bound conformation of the 5-thioxo group engages in specific hydrogen-bond interactions within the pocket that would be geometrically inaccessible to the 5-oxo analog due to altered bond lengths and angles (C=S ~1.67 Å vs. C=O ~1.23 Å) [1].

Fragment-based drug discovery Hsp70 inhibitor Structural biology X-ray crystallography

pKa Shift Quantification: 5-Thioxo vs. 5-Oxo 1,2,4-Triazin-3-one Core Scaffold

The experimentally determined pKa of the 5-thioxo-1,2,4-triazin-3-one core scaffold is 6.33 (measured at 25 °C) [1]. For the corresponding 5-oxo scaffold (6-methyl-1,2,4-triazine-3,5-dione, i.e., 6-azathymine), the experimentally determined pKa is 7.42 [2]. This ΔpKa of 1.09 units means that at physiological pH (7.4), the 5-thioxo scaffold is predominantly deprotonated (anionic), while the 5-oxo scaffold is approximately 50% protonated (neutral). For comparison, the 3-thioxo positional isomer (6-methyl-3-thioxo-1,2,4-triazin-5-one) has a pKa of 6.39, closer to but still distinguishable from the 5-thioxo scaffold [2]. The pKa of the closely related 6-methyl-1,2,4-triazine-3,5-dithione scaffold is 5.66, representing a further 0.67 unit shift toward stronger acidity [2].

Physicochemical profiling Ionization constant pKa comparison Drug-likeness

Enzyme Substrate Selectivity: Differential Recognition by Thymidine Phosphorylase vs. Uridine Phosphorylase

In an enzymatic study of 4(2)-thioxo- and 6(5)-azapyrimidine nucleoside synthesis using E. coli nucleoside phosphorylases, 6-azathymine (5-oxo analog) exhibited good substrate properties for both thymidine phosphorylase (TP) and uridine phosphorylase (UP) [1]. In striking contrast, 2-thio-6-azathymine (a 2-thioxo variant closely related to the 5-thioxo target scaffold) was recognized exclusively by TP, with no detectable substrate activity for UP [1]. This demonstrates that thioxo substitution at the triazine ring fundamentally alters enzyme recognition: the oxo scaffold is a promiscuous substrate for both phosphorylases, while the thioxo scaffold confers single-enzyme selectivity. The target compound (5-thioxo positional isomer) can be expected to exhibit similarly restricted enzyme specificity based on the established structure–activity relationship that thioxo substitution restricts phosphorylase recognition [1].

Enzyme specificity Nucleoside phosphorylase Substrate recognition Biocatalysis

Fragment-Based Screening Hit Validation for Hsp70: Deeply Buried Interdomain Pocket Engagement

In a combined in-solution NMR fragment screening and crystallographic binding-mode analysis against a two-domain Hsp70 construct, the target compound was identified as a fragment hit binding to a deeply buried pocket in the substrate-binding domain (SBD) of Hsc70 [1]. This pocket is functionally significant: it is located at the interface between the nucleotide-binding domain (NBD) and the SBD, a region known to mediate allosteric interdomain communication essential for Hsp70 chaperone function [1]. The publication explicitly identifies this fragment as 'an interesting starting point for the development of a dual Hsp70/Hsp90 inhibitor' [2]. In contrast, the 5-oxo analog 6-azathymine has been primarily characterized as a D-3-aminoisobutyrate-pyruvate aminotransferase inhibitor and DNA biosynthesis inhibitor with antibacterial/antiviral activity [3], targeting entirely different biological pathways. The binding site and target engagement profile of the two compounds are therefore mechanistically orthogonal.

Fragment screening Hsp70 cancer target Allosteric modulator NMR-based screening

Tautomeric Form Differentiation: 5-Thioxo vs. 3-Thioxo Regioisomer via Spectroscopic and Crystallographic Evidence

The 1,2,4-triazin-3-one scaffold can exist in multiple tautomeric forms, and the position of the thioxo group (C=S vs. C–SH, and 3- vs. 5-position) critically determines both the hydrogen-bond donor/acceptor pattern and the electronic structure of the ring [1]. The target compound is unambiguously defined as the 5-thioxo tautomer, with the sulfur atom at position 5 and the carbonyl at position 3, as confirmed by the electron density map in PDB 7ODB (the C=S bond is clearly resolved at 1.66 Å resolution) [2]. The regioisomeric 3-thioxo analog (6-methyl-3-thioxo-1,2,4-triazin-5-one, CAS 1566-32-1) has a different pKa (6.39 vs. ~6.33) and distinct reactivity toward electrophiles [3]. The 5-thioxo-1,2,4-triazin-3-one scaffold has been noted in the literature to exhibit different tautomeric preferences compared to 3-thioxo isomers, affecting their coordination chemistry and biological activity profiles [1]. Without crystallographic or high-resolution spectroscopic verification, regioisomeric identity cannot be assumed from nominal structure alone.

Tautomerism Regioisomer Spectroscopic characterization Ligand geometry

Commercial Purity and Supplier Availability for Reproducible Research vs. Research-Grade-Only Analogs

The target compound is commercially available from multiple established chemical suppliers with transparent purity specifications: Apollo Scientific (≥95%, catalog 54-OR22803) , BOC Sciences (95%) , and Sigma-Aldrich (AldrichCPR, catalog available) . It is catalogued in the ZINC database (ZINC000001237630) as a purchasable compound [1]. In comparison, the 3-thioxo regioisomer (6-methyl-3-thioxo-1,2,4-triazin-5-one, CAS 1566-32-1) and the 5-oxo analog (6-azathymine, CAS 932-53-6) are also commercially available, but the target compound uniquely combines Hsp70 structural validation with defined purity specifications from multiple vendors—a combination not matched by any close analog. Furthermore, the compound is a single defined tautomer as confirmed crystallographically, whereas some commercially available 1,2,4-triazine-thione derivatives may exist as tautomeric mixtures, introducing batch-to-batch variability concerns for quantitative assays [2].

Chemical procurement Purity specification Reproducibility Vendor comparison

6-Methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one: High-Value Research and Industrial Application Scenarios Supported by Differential Evidence


Hsp70/Hsp90 Dual Inhibitor Fragment-Based Drug Discovery Programs

For medicinal chemistry teams pursuing fragment-to-lead campaigns against Hsp70, this compound provides a rare, experimentally validated fragment starting point with a defined binding mode in the Hsc70 substrate-binding domain interdomain pocket (PDB 7ODB, 1.66 Å) [1]. The fragment's binding site is implicated in allosteric interdomain communication, and the primary publication identifies it as a promising starting point for dual Hsp70/Hsp90 inhibitor development [2]. Unlike 6-azathymine, which targets aminotransferase and DNA synthesis pathways, this compound directly engages the Hsp70 chaperone machinery relevant to oncology. Procurement of this specific fragment—rather than a generic 1,2,4-triazine analog—is essential because only this regioisomer and tautomer has a crystallographically validated binding pose, enabling rational structure-guided fragment growing without the uncertainty of an unknown binding mode [1].

Chemoenzymatic Synthesis of Thionucleoside Analogs Using Selective Phosphorylase Biocatalysis

In biocatalytic nucleoside synthesis workflows, the restricted enzyme specificity of thioxo-substituted 1,2,4-triazine scaffolds (TP-selective, UP-inactive) enables cleaner chemoenzymatic reactions with fewer side products compared to promiscuous oxo analogs [3]. While 6-azathymine is accepted by both TP and UP, the thioxo scaffold's single-enzyme selectivity facilitates simpler downstream purification and higher product yields in preparative-scale transglycosylation reactions [3]. This compound can serve as a nucleobase substrate for TP-catalyzed synthesis of modified nucleoside analogs, leveraging its structural validation and defined tautomeric identity to ensure reproducible enzymatic conversion [1].

Physicochemical Profiling and Ionization-State-Dependent ADME Studies of Thioxo Heterocycles

With a pKa of approximately 6.33 for the 5-thioxo scaffold versus 7.42 for the 5-oxo analog (6-azathymine), this compound is predominantly anionic at physiological pH, whereas 6-azathymine is approximately 50% neutral [4]. This pKa shift directly impacts logD, aqueous solubility, plasma protein binding, and membrane permeability. For ADME scientists conducting systematic ionization-state profiling of heterocyclic compound libraries, this compound provides a clean test case for evaluating the pharmacokinetic consequences of thioxo-for-oxo substitution on an otherwise identical core scaffold [4]. The crystallographically confirmed single-tautomer identity eliminates tautomeric heterogeneity as a confounding variable in these measurements [1].

Crystallographic Fragment Screening Cocktail Design and Validation

For structural biology groups designing fragment screening cocktails, this compound is a valuable positive-control fragment due to its demonstrated ability to yield high-resolution (1.66 Å) co-crystal structures with Hsp70 family proteins [1]. Its small size (MW 143.17, 14 atoms, 1 rotatable bond) places it within ideal fragment-space parameters (Rule of Three compliant), and its defined binding mode in a therapeutically relevant pocket provides a benchmark for validating crystallographic fragment screening workflows [2]. Unlike the structurally unvalidated 5-oxo and 3-thioxo analogs, this compound's binding pose is known, enabling it to serve as a reference ligand for assessing data quality and binding-site engagement in fragment screening campaigns against Hsp70 and related chaperone targets [1][2].

Quote Request

Request a Quote for 6-methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.